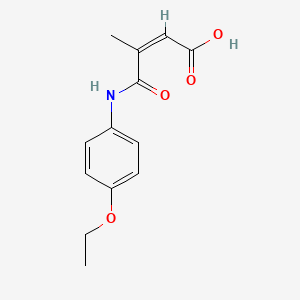

(Z)-4-((4-ethoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((4-ethoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid, also known as EPO906, is a synthetic compound that belongs to the epothilone family. EPO906 has been extensively studied for its potential as an anticancer agent due to its ability to disrupt microtubule dynamics, which is essential for cell division.

Scientific Research Applications

Synthesis and Structural Characterization

- Spectroscopic Investigation and Cytotoxicity : Two derivatives, namely (E) – oxo -4- ((4- methyl phenyl) amino)-4- oxobut-2-enoic acid and (E) -4- ((4- methoxy phenyl) amino)-4- oxobut -2- enoic acid, were synthesized and investigated using spectroscopic and thermal analyses. These derivatives showed effectiveness against carcinoma cells, highlighting their potential therapeutic applications (Zayed, El-desawy, & Eladly, 2019).

- X-ray Crystallography and DFT Studies : A study on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid used X-ray crystallography, spectroscopy, and quantum chemical calculations to characterize its structure, providing insights into its molecular interactions and stability (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Potential Therapeutic Applications

- Kynurenine-3-Hydroxylase Inhibition : Research on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters highlighted their role as potent inhibitors of kynurenine-3-hydroxylase, suggesting their utility in neuroprotective treatments (Drysdale, Hind, Jansen, & Reinhard, 2000).

- DNA Interaction and Antitumor Activity : A derivative, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, was synthesized and its interaction with DNA, along with cytotoxicity, antitumor, and antioxidant activities, were evaluated, showcasing its potential as an antitumor agent (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).

Interaction with Metal Ions

- Metal Ion Complexes : Studies on new complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with selected transition metal ions examined their synthesis, thermal, and magnetic properties, contributing to the understanding of metal-organic interactions (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).

properties

IUPAC Name |

(Z)-4-(4-ethoxyanilino)-3-methyl-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)14-13(17)9(2)8-12(15)16/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16)/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFPOICHSTXLIF-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C(=O)O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-((4-ethoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)

![8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645082.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline](/img/structure/B2645083.png)